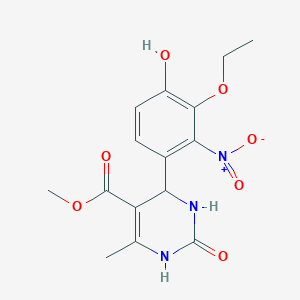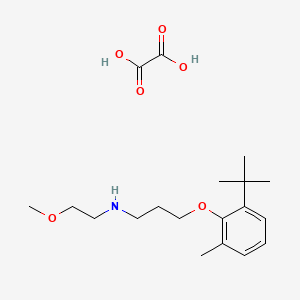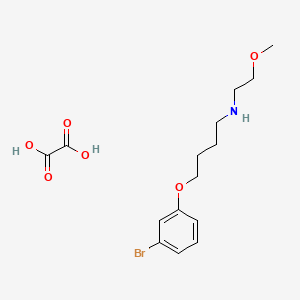![molecular formula C17H26ClNO6 B4001710 N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4001710.png)
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Descripción general
Descripción
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorophenoxy group, and an oxalic acid moiety. Its multifaceted nature makes it a subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Aplicaciones Científicas De Investigación
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid typically involves multiple steps. One common method includes the reaction of 2-tert-butyl-4-chlorophenol with 2-chloroethylamine under basic conditions to form the intermediate N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]amine. This intermediate is then reacted with 2-methoxyethanol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy compounds.
Mecanismo De Acción
The mechanism of action of N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2-chlorophenoxy)ethyl]-2-methoxyethanamine
- N-[2-(2-tert-butylphenoxy)ethyl]-2-methoxyethanamine
- N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]ethanamine
Uniqueness
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the chlorophenoxy group contributes to its reactivity. The oxalic acid moiety adds to its versatility in various chemical reactions.
Propiedades
IUPAC Name |
N-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2.C2H2O4/c1-15(2,3)13-11-12(16)5-6-14(13)19-10-8-17-7-9-18-4;3-1(4)2(5)6/h5-6,11,17H,7-10H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEVTARRUBYHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCNCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Benzyl-1-[2-(2-phenoxyethoxy)ethyl]piperidine;oxalic acid](/img/structure/B4001628.png)
![2-{2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4001643.png)

![4-[2-(2-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4001664.png)
![oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine](/img/structure/B4001665.png)
![1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]imidazole](/img/structure/B4001670.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]pyrrolidine oxalate](/img/structure/B4001673.png)
![4-Methyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid](/img/structure/B4001676.png)

![1-[3-(2-Methyl-5-propan-2-ylphenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B4001690.png)
![2-methoxyethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4001696.png)
![1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4001704.png)
![2-[[5-(1-adamantyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B4001706.png)

